

CB-7921220 target validation studies

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Compound of Interest		
Compound Name:	CB-7921220	
Cat. No.:	B1668679	Get Quote

An In-depth Technical Guide on the Target Validation of **CB-7921220**, an Adenylyl Cyclase Isoform Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-7921220 is a small molecule inhibitor of adenylyl cyclase (AC) isoforms 1 (AC1) and 6 (AC6).[1][2][3] Adenylyl cyclases are a family of enzymes responsible for the synthesis of the second messenger cyclic AMP (cAMP), a key regulator of numerous physiological processes. [4] The isoform-specific inhibition of ACs is a promising therapeutic strategy for various diseases, including those related to cardiovascular and neurological function.[5][6] This technical guide provides a comprehensive overview of the target validation studies of **CB-7921220**, including its inhibitory activity, experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

CB-7921220, with the chemical name 6-[2-(4-aminophenyl)ethenyl]-2-pyridinecarboxylic acid, acts as an inhibitor of adenylyl cyclase isoforms AC1 and AC6.[1][7] Studies have shown that it reduces the activity of these two isoforms without significantly affecting AC2 and AC5.[1][7] Virtual docking studies suggest that **CB-7921220** has a binding conformation similar to that of ATP and P-site inhibitors, which may account for its lack of selectivity between AC1 and AC6. [2][5]



Quantitative Data

The inhibitory activity of **CB-7921220** against various adenylyl cyclase isoforms is summarized in the tables below. The data is derived from studies by Brand et al. (2013).

Table 1: Inhibition of Adenylyl Cyclase Isoforms by CB-7921220

Isoform	Concentration of CB- 7921220	Percent Inhibition (%)
AC1	100 μΜ	~60%
AC6	100 μΜ	~60%
AC2	100 μΜ	No significant effect
AC5	100 μΜ	No significant effect

Data from Sf9 cell membranes stimulated with forskolin.[1][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **CB-7921220**.

Adenylyl Cyclase Activity Assay

This assay is used to determine the enzymatic activity of different adenylyl cyclase isoforms in the presence and absence of inhibitors.

Materials:

- Sf9 (Spodoptera frugiperda) cell membranes expressing individual human AC isoforms (AC1, AC2, AC5, AC6).
- o CB-7921220 (ChemBridge, San Diego, CA).[5]
- Forskolin (stimulator of AC activity).[1][7]



- [α-³²P]ATP.
- \circ Assay buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 0.6 mM EGTA, 1 mM MgCl₂, 0.1 mM cAMP, 10 μ M GTP.
- Creatine phosphokinase and creatine phosphate (ATP-regenerating system).
- Dowex and alumina columns for separation of [32P]cAMP.
- Procedure:
 - Sf9 membranes containing a specific AC isoform are incubated with varying concentrations of CB-7921220 (or vehicle control - DMSO) at 30°C.[5]
 - The enzymatic reaction is initiated by the addition of the assay buffer containing [α- 32 P]ATP and the stimulator (e.g., 50 μM forskolin).[7]
 - The reaction is allowed to proceed for a defined period (e.g., 10 minutes) and then terminated.
 - The amount of [32P]cAMP produced is quantified by sequential column chromatography using Dowex and alumina columns.
 - Inhibitory activity is calculated as the percentage reduction in cAMP production in the presence of the inhibitor compared to the control.

Virtual Docking Studies

Computational docking simulations were performed to predict the binding mode of **CB-7921220** to the catalytic site of adenylyl cyclase.

- Software:
 - Molecular docking software (e.g., AutoDock, GOLD).
- Procedure:

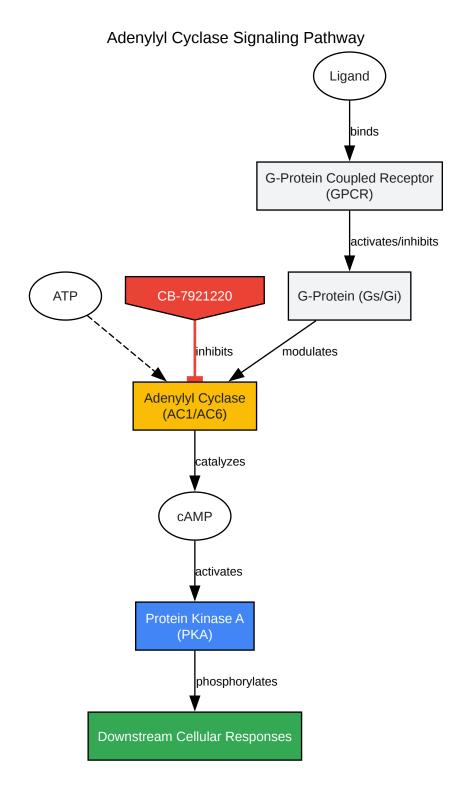


- A 3D model of the adenylyl cyclase catalytic domain is used (e.g., based on the crystal structure of a C1 domain from AC5 and a C2 domain from AC2).[5]
- The 3D structure of **CB-7921220** is generated and optimized.
- The inhibitor is "docked" into the catalytic site of the AC model to predict its binding orientation and interactions with the amino acid residues.
- The predicted binding poses are analyzed to understand the structural basis of its inhibitory activity and isoform selectivity.[4][7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by **CB-7921220** and the general workflow for its characterization.





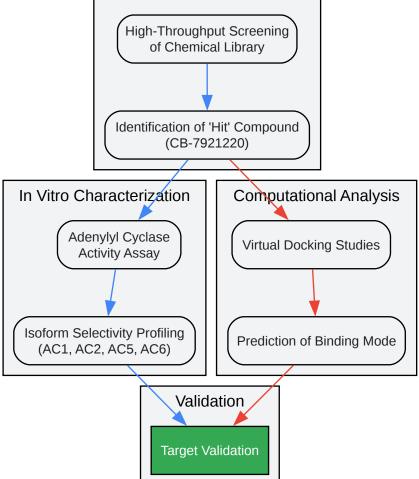
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Caption: Adenylyl Cyclase Signaling Pathway Targeted by CB-7921220.



Compound Identification (High-Throughput Screening)

Experimental Workflow for CB-7921220 Characterization



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Caption: Workflow for the Identification and Validation of CB-7921220.

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